methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate
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Overview
Description
Methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate is a complex organic compound with a molecular formula of C34H44O11 This compound is characterized by its intricate structure, which includes multiple acetoxy groups and a cyclopenta[a]phenanthrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate typically involves multiple stepsThe final step involves the esterification of the oxane-2-carboxylate moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of high-purity reagents and controlled reaction conditions, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s structure makes it a candidate for studying interactions with biological molecules.
Industry: Limited industrial applications, primarily in research and development settings.
Mechanism of Action
The mechanism of action of methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate involves its interaction with specific molecular targets. The compound’s acetoxy groups and cyclopenta[a]phenanthrene core allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol: Shares a similar core structure but lacks the acetoxy groups.
3,4,5-trimethoxyphenethylamine: Contains similar functional groups but has a different core structure.
Methyl tetradecanoate: A simpler ester with a different functional group arrangement.
Uniqueness
Methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate is unique due to its combination of acetoxy groups and the cyclopenta[a]phenanthrene core.
Properties
Molecular Formula |
C35H42O12 |
---|---|
Molecular Weight |
654.7 g/mol |
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C35H42O12/c1-8-35(47-21(5)39)16-14-27-26-11-9-22-17-23(10-12-24(22)25(26)13-15-34(27,35)6)45-33-31(44-20(4)38)29(43-19(3)37)28(42-18(2)36)30(46-33)32(40)41-7/h1,10,12,17,25-31,33H,9,11,13-16H2,2-7H3 |
InChI Key |
ZXMVMOYDVQLQJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C4CCC5(C(C4CC3)CCC5(C#C)OC(=O)C)C)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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